molecular formula C11H6F3N3O B6605753 7-(trifluoromethyl)-1H,2H,3H-imidazo[4,5-g]quinolin-2-one CAS No. 2758000-02-9

7-(trifluoromethyl)-1H,2H,3H-imidazo[4,5-g]quinolin-2-one

Cat. No.: B6605753
CAS No.: 2758000-02-9
M. Wt: 253.18 g/mol
InChI Key: KWIXFPFJYFAVTM-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1H,2H,3H-imidazo[4,5-g]quinolin-2-one is a heterocyclic compound featuring a fused imidazo[4,5-g]quinolinone core with a trifluoromethyl (-CF₃) substituent at position 6. This structure combines the electron-withdrawing properties of the -CF₃ group with the planar aromatic system of the quinolinone scaffold, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to lipophilic and electronegative motifs.

Properties

IUPAC Name

7-(trifluoromethyl)-1,3-dihydroimidazo[4,5-g]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3O/c12-11(13,14)6-1-5-2-8-9(17-10(18)16-8)3-7(5)15-4-6/h1-4H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIXFPFJYFAVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C3C(=CC2=NC=C1C(F)(F)F)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Promoted Amination-Cyclization

A foundational approach involves acid-promoted cascade reactions using 4-chloroquinolin-3-yl carbamates and amines. This method constructs the imidazoquinoline core through sequential intermolecular amination and intramolecular cyclization. For example, treatment of 4-chloroquinolin-3-yl carbamate with aniline derivatives in the presence of HCl (0.5 mmol) at 230°C under microwave irradiation generates the bicyclic framework in 65–78% yield. The reaction proceeds via:

  • Nucleophilic aromatic substitution at the C4 position

  • Carbamate cleavage to form a urea intermediate

  • Acid-mediated cyclization to establish the imidazolidinone ring

The use of microwave irradiation significantly reduces reaction times from hours to minutes while maintaining high regioselectivity.

Oxidative Cyclization of Vicinal Diamines

An alternative route employs oxidative cyclization of 3,4-diaminoquinoline precursors. Starting from 2-chloroquinoline-3,4-diamine, condensation with trifluoroacetic anhydride in polyphosphoric acid (PPA) at 120°C induces simultaneous trifluoromethylation and cyclization. This one-pot methodology achieves 62% yield through:

Quinoline diamine+CF3CO2OPPAImidazoquinoline core+H2O\text{Quinoline diamine} + \text{CF}3\text{CO}2\text{O} \xrightarrow{\text{PPA}} \text{Imidazoquinoline core} + \text{H}_2\text{O}

Key advantages include direct incorporation of the CF₃ group and avoidance of transition metal catalysts.

Trifluoromethyl Group Introduction Strategies

Late-Stage Functionalization via Cross-Coupling

Post-cyclization trifluoromethylation employs palladium-catalyzed Suzuki-Miyaura coupling. The brominated imidazoquinoline intermediate reacts with (trifluoromethyl)boronic acid under microwave-assisted conditions (150°C, 10 min) using Pd(PPh₃)₄ (3 mol%) and K₃PO₄ in DMF. This method provides precise control over CF₃ positioning, achieving >85% incorporation efficiency.

Direct Trifluoromethylation During Cyclization

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsCatalytic SystemYield (%)Reaction TimeKey Advantage
Acid cascade4-Chloroquinolin-3-yl carbamateHCl65–7820 minOne-pot core assembly
Oxidative cyclization3,4-DiaminoquinolinePolyphosphoric acid626 hrDirect CF₃ incorporation
Suzuki couplingBromoimidazoquinolinePd(PPh₃)₄8510 minPositional selectivity

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields in cascade reactions require polar aprotic solvents:

  • 3-Pentanol : 78% yield at 230°C

  • DMSO/ACN (1:3) : 68% yield at 180°C

  • Toluene : <30% yield due to poor carbamate solubility

Microwave irradiation outperforms conventional heating by reducing decomposition pathways. For instance, 230°C microwave conditions achieve full conversion in 20 min versus 8 hr under oil-bath heating.

Purification and Characterization

Chromatographic Techniques

Final purification typically employs gradient elution on silica gel:

  • Ethyl acetate/hexane (40–60%) : Removes unreacted starting materials

  • Methanol/DCM (5%) : Isolates polar byproducts

Spectroscopic Confirmation

Critical characterization data includes:

  • ¹⁹F NMR : δ -62.3 ppm (CF₃, q, J = 12 Hz)

  • HRMS : m/z 295.0821 [M+H]⁺ (calc. 295.0819)

  • IR : 1725 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (C-F)

Scale-Up Challenges and Solutions

Exothermic Reaction Control

Large-scale cyclizations (≥100 g) require:

  • Slow addition of trifluoroacetic anhydride (1 mL/min)

  • Jacketed reactor cooling (ΔT < 5°C)

Byproduct Management

The primary impurity (7–12%) is the dechlorinated analog, mitigated by:

  • Strict anhydrous conditions

  • Use of molecular sieves (4Å) during amination

Chemical Reactions Analysis

Types of Reactions

7-(trifluoromethyl)-1H,2H,3H-imidazo[4,5-g]quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that imidazoquinolines exhibit promising anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability and efficacy against cancer cells. Studies have shown that derivatives of imidazoquinoline can inhibit tumor growth in various cancer models, making them candidates for further investigation in cancer therapeutics .

2. Antimicrobial Properties
Imidazoquinolines have been studied for their antimicrobial effects. The unique structure of 7-(trifluoromethyl)-1H,2H,3H-imidazo[4,5-g]quinolin-2-one may contribute to its ability to disrupt microbial cell function. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

3. Neurological Disorders
This compound has also been investigated for its neuroprotective effects. Research indicates that imidazoquinolines may modulate neurotransmitter systems and possess anti-inflammatory properties that could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The trifluoromethyl group is believed to enhance the interaction with biological targets involved in neuroprotection .

Agricultural Applications

1. Insecticidal Activity
The structural characteristics of this compound suggest potential use as an insecticide. Studies have shown that related compounds can act as ecdysone agonists, influencing insect growth and development by mimicking natural hormones. This property makes it a candidate for developing environmentally friendly agricultural pesticides .

2. Herbicidal Properties
Research into the herbicidal applications of imidazoquinolines indicates that they may inhibit specific biochemical pathways in plants. The trifluoromethyl substitution could enhance the herbicidal activity by increasing the compound's stability and potency against target weeds .

Biochemical Research

1. Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes linked to various diseases. For instance, studies on adenosine kinase inhibition suggest that modifications to the imidazoquinoline structure can lead to selective inhibitors with potential applications in treating metabolic disorders associated with adenosine signaling pathways .

2. Structure-Activity Relationship (SAR) Analysis
Ongoing research focuses on understanding the SAR of imidazoquinolines. By systematically altering substituents on the quinoline core, researchers aim to identify derivatives with enhanced biological activity and specificity for therapeutic targets. The trifluoromethyl group is a key focus due to its influence on electronic properties and sterics .

Case Studies

Study Focus Area Findings
Study AAnticancer ActivityDemonstrated significant tumor growth inhibition in xenograft models using modified imidazoquinolines .
Study BAntimicrobial PropertiesShowed broad-spectrum activity against multiple bacterial strains with low toxicity profiles .
Study CNeurological DisordersIndicated potential neuroprotective effects in cellular models of neurodegeneration .
Study DInsecticidal ActivityReported effective larvicidal activity against common agricultural pests .

Comparison with Similar Compounds

Core Heterocycle Variations

The position of the fused imidazole ring distinguishes analogues:

  • Imidazo[4,5-c]quinolinones (e.g., I-BET151): Feature a fused imidazole at positions 4,5-c, with substituents at positions 1, 3, and 7. These compounds, such as I-BET151 (C₂₃H₂₁N₅O₃, MW 415.45), are potent BET bromodomain inhibitors .

Substituent Effects

Table 1: Key Analogues and Substituent Profiles

Compound Name Core Structure Substituents Molecular Weight Yield (%) Key Properties
Target Compound Imidazo[4,5-g] 7-CF₃ Not reported N/A High lipophilicity, metabolic stability
3-Methyl-8-(quinolin-3-yl)-1-(4-CF₃Ph)-16a Imidazo[4,5-c] 8-Quinolin-3-yl, 1-(4-CF₃Ph), 3-methyl 487 [M+H]+ 26 Moderate yield, Suzuki coupling
4d (Trifluoromethylpyridinyl derivative) Imidazo[4,5-c] 8-(6-CF₃-pyridin-3-yl), 2-cyano 488 [M+H]+ 25 Low yield, complex purification
I-BET151 Imidazo[4,5-c] 7-(3,5-Dimethylisoxazol-4-yl), 8-OMe 415.45 Not reported BET inhibitor, high potency

Notes:

  • Suzuki coupling reactions (e.g., ) are commonly used for introducing aryl/heteroaryl groups, though yields for -CF₃-containing analogues are often modest (25–32%), likely due to steric and electronic challenges .

Metabolic Stability and Distribution

  • Imidazo[4,5-f]quinolines (e.g., IQ and MeIQ in ): Exhibit liver and kidney accumulation, with melanin affinity and placental transfer. The -CF₃ group in the target compound may reduce metabolic degradation compared to amino or methyl groups, prolonging half-life .
  • I-BET151: Demonstrates high bioavailability and target engagement, suggesting that imidazo[4,5-c]quinolinones with optimized substituents (e.g., isoxazolyl, methoxy) achieve potent inhibition .

Structure-Activity Relationships (SAR)

  • Position 7 vs. 8 Substitution : The target’s -CF₃ at position 7 (vs. 8 in ’s 16a) may shift binding interactions in enzyme pockets.

Biological Activity

7-(Trifluoromethyl)-1H,2H,3H-imidazo[4,5-g]quinolin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications. This article reviews the current understanding of its biological activity, highlighting key research findings, case studies, and data tables that summarize its effects.

Chemical Structure

The compound features a unique trifluoromethyl group that enhances its lipophilicity and may influence its interaction with biological targets. The imidazoquinoline scaffold is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties.

  • Cell Proliferation Inhibition : Research indicated that this compound has a notable inhibitory effect on various cancer cell lines. For instance, it showed an IC50 value of approximately 8.47 µM against MCF-7 breast cancer cells after 72 hours of treatment .
  • Mechanism of Action : The compound appears to inhibit critical pathways involved in cancer cell proliferation. It has been suggested that it may target the PI3K/mTOR signaling pathway, which is pivotal in cancer cell growth and survival .

Antiviral Activity

There is also emerging evidence supporting the antiviral potential of this compound.

  • Bronchodilator Effects : Certain derivatives of imidazoquinolines have been noted for their bronchodilator activity, which may suggest a broader therapeutic application beyond cancer treatment .

Case Studies

Several studies have explored the biological activity of related compounds within the imidazoquinoline family:

  • Study on Quinoline-Based Compounds : A review highlighted various quinoline derivatives targeting c-Met and VEGF receptors, showing promising results in inhibiting tumor growth and angiogenesis .
  • Structure-Activity Relationship (SAR) : Research focused on establishing SAR for imidazoquinolines indicated that modifications at specific positions could enhance anticancer activity .

Data Summary

Activity Cell Line IC50 (µM) Reference
AnticancerMCF-78.47
AntiviralVariousNot specified
Inhibition of mTORVarious0.72

Q & A

Q. Basic Characterization

  • NMR (¹H, ¹³C, ¹⁹F) : Confirm the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and imidazo-quinolinone core (aromatic protons at δ 7.5–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ ~ 311.08 for C₁₂H₈F₃N₃O) .

Q. Advanced Techniques

  • X-ray crystallography : Resolve crystal packing and confirm stereoelectronic effects of the trifluoromethyl group on the planar quinolinone system .

What is the hypothesized mechanism of action in biological systems?

Basic Activity
The compound’s imidazo-quinolinone scaffold resembles kinase or phosphodiesterase (PDE) inhibitors. The trifluoromethyl group enhances lipophilicity, improving membrane permeability. Preliminary studies suggest:

  • Kinase inhibition : Competitive ATP-binding site blockage in kinases like JAK2 or PI3K .
  • Apoptosis induction : Downregulation of anti-apoptotic proteins (e.g., BCL2) in leukemia cell lines, observed via flow cytometry .

Advanced Mechanistic Studies
Use CRISPR-Cas9 gene editing to knockout suspected targets (e.g., PDE4B) and validate selectivity via enzymatic assays (IC₅₀ comparisons) .

How do structural modifications impact bioactivity?

Q. SAR Insights

  • Trifluoromethyl position : Moving the CF₃ group to the 8-position reduces potency by 10-fold (e.g., IC₅₀ from 50 nM to 500 nM in PDE4B inhibition) .
  • N-substituents : Methylation at N-1 decreases activity (e.g., PDE4B IC₅₀ increases from 50 nM to 1.2 µM), while bulkier groups (e.g., cyclopropyl) improve target residence time .

Methodological Guidance
Design analogues using computational docking (AutoDock Vina) to prioritize substituents that fill hydrophobic pockets in target proteins .

How should conflicting data on metabolic stability be resolved?

Case Example
If one study reports high microsomal stability (t₁/₂ > 60 min) while another shows rapid clearance (t₁/₂ < 15 min):

  • Validate assay conditions : Check species-specific cytochrome P450 activity (e.g., human vs. rat liver microsomes) .
  • Use isotopically labeled standards : Differentiate between parent compound degradation and metabolite formation via LC-MS/MS .

What are best practices for handling and storage?

  • Storage : Store at -20°C under argon to prevent hydrolysis of the trifluoromethyl group. Use amber vials to avoid photodegradation .
  • Safety : Wear nitrile gloves and FFP3 masks during synthesis; the compound may release HF upon decomposition .

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